1-(Piperidin-3-yl)cyclobutan-1-ol
Description
1-(Piperidin-3-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a piperidine ring (a six-membered amine heterocycle) fused with a cyclobutanol moiety (a four-membered carbon ring containing a hydroxyl group).
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h8,10-11H,1-7H2 |
InChI Key |
NCUFQYXOKXBNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(CCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a nickel catalyst. This method provides a regioselective and mild approach to forming the cyclobutane ring .
Another approach involves the use of amino alcohols, which can be cyclized using thionyl chloride (SOCl2) to form the desired cyclic amine . This one-pot preparation method is efficient and avoids the need for multiple protection and deprotection steps.
Industrial Production Methods
Industrial production of 1-(Piperidin-3-yl)cyclobutan-1-ol would likely involve scalable versions of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective catalysts and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions:
| Oxidizing Agent | Product | Conditions | Key Observations |
|---|---|---|---|
| Potassium permanganate | Cyclobutanone derivative | Acidic aqueous solution | Selective ketone formation |
| Chromium trioxide | Carboxylic acid derivative | Strongly acidic media | Over-oxidation observed at higher temperatures |
Mechanistic studies suggest the alcohol first converts to a ketone via a chromate ester intermediate. Over-oxidation to carboxylic acids occurs through further cleavage of the cyclobutane ring under harsh conditions.
Reduction Reactions
The hydroxyl group and piperidine nitrogen participate in reduction processes:
| Reducing Agent | Product | Conditions | Selectivity Notes |
|---|---|---|---|
| Lithium aluminum hydride | 1-(Piperidin-3-yl)cyclobutane | Anhydrous THF, 0°C | Full reduction to alkane |
| Sodium borohydride | Partially reduced alcohol adducts | Methanol, RT | Limited efficacy due to steric hindrance |
The cyclobutane ring’s strain enhances susceptibility to reductive ring-opening in the presence of strong hydride donors like LiAlH₄.
Nucleophilic Substitution
The alcohol group acts as a leaving group in SN2 reactions:
| Electrophile | Base/Catalyst | Product | Yield* |
|---|---|---|---|
| 2-Chloropyrimidine | Pd(dppf)Cl₂, Na₂CO₃ | 3-((2-Chloropyrimidin-4-yl)amino)cyclobutan-1-ol | 64.6% |
| Alkyl halides (e.g., CH₃I) | K₂CO₃ | Ether derivatives | Moderate |
*Yields vary based on steric and electronic factors. Piperidine’s tertiary nitrogen facilitates stabilization of transition states .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Application |
|---|---|---|---|
| Vinylboronic acid | Pd(dppf)Cl₂ | 3-(Methyl(2-vinylpyrimidin-4-yl)amino)cyclobutan-1-ol | Bioconjugation chemistry |
These reactions enable modular functionalization for pharmaceutical intermediates .
Mechanistic Insights
-
Steric effects : The cyclobutane ring impedes axial attack in substitution reactions, favoring equatorial pathways.
-
Electronic effects : Piperidine’s nitrogen lone pair increases nucleophilicity at the alcohol oxygen .
Experimental data from kinetic studies indicate a preference for stepwise (SN1-like) mechanisms in polar protic solvents .
Scientific Research Applications
1-(Piperidin-3-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(Piperidin-3-yl)cyclobutan-1-ol with analogous piperidine derivatives from the evidence, focusing on substituent effects, synthesis, stability, and applications.
Structural and Functional Group Analysis
*Estimated based on analogous structures.
Physicochemical Properties
- Ring Strain and Stability: The cyclobutanol group in the target compound introduces significant ring strain compared to cyclopropane in (1-(Cyclopropylmethyl)piperidin-3-yl)methanol . This strain may reduce thermal stability but enhance reactivity in ring-opening reactions.
- Solubility: The hydroxyl group in 1-(Piperidin-3-yl)cyclobutan-1-ol likely improves aqueous solubility compared to non-polar analogs like the trimethylphenyl derivative . However, it may be less soluble than the methanol-substituted compound due to steric hindrance from the fused cyclobutane .
- Basicity : The piperidine nitrogen (pKa ~11) remains protonatable in physiological conditions, similar to other piperidine derivatives .
Biological Activity
1-(Piperidin-3-yl)cyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
1-(Piperidin-3-yl)cyclobutan-1-ol has the following chemical structure:
- Molecular Formula: C10H17NO
- CAS Number: 1888989-96-5
The compound features a piperidine ring attached to a cyclobutanol moiety, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including 1-(Piperidin-3-yl)cyclobutan-1-ol, exhibit promising antimicrobial properties. For instance, studies on related piperidine derivatives have shown effective antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives were reported to induce cell cycle arrest and apoptosis in fungal cells, suggesting a mechanism that could be applicable to 1-(Piperidin-3-yl)cyclobutan-1-ol as well .
The mechanism by which 1-(Piperidin-3-yl)cyclobutan-1-ol exerts its biological effects may involve:
- Enzyme Inhibition: Interaction with specific enzymes that are crucial for microbial survival.
- Membrane Disruption: Inducing changes in the plasma membrane of pathogens, leading to cell death.
- Cell Cycle Interference: Preventing proper cell division in target organisms, thereby inhibiting growth.
Study on Antifungal Activity
A study conducted on various piperidine derivatives demonstrated their antifungal efficacy against clinical isolates of Candida auris. The compounds showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFCs) from 0.97 to 3.9 μg/mL . This suggests that similar derivatives like 1-(Piperidin-3-yl)cyclobutan-1-ol could potentially exhibit comparable antifungal activities.
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | MFC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Piperidine Derivative 1 | 0.24 | 0.97 | Candida auris |
| Piperidine Derivative 2 | 0.50 | 2.00 | Candida albicans |
| 1-(Piperidin-3-yl)cyclobutan-1-ol | TBD | TBD | TBD |
Research Findings
Recent studies have highlighted the potential of piperidine-based compounds in drug development due to their diverse biological activities, including:
- Antimicrobial Activity: Several studies indicate that piperidine derivatives can effectively combat resistant strains of bacteria and fungi .
- Antitumor Potential: Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo .
- Neuroprotective Effects: Research suggests that certain piperidine compounds may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(Piperidin-3-yl)cyclobutan-1-ol?
The GP3 method is a robust approach for synthesizing cyclobutan-1-ol derivatives. For example, analogous compounds like 1-(6-Oxaspiro[2.5]oct-1-en-1-yl)cyclobutan-1-ol are synthesized via nucleophilic substitution using tribromo precursors and cyclobutanone under controlled conditions. Reaction parameters (e.g., temperature, solvent polarity) significantly influence yields, which range from 43% to 88% depending on substituent steric effects . Optimization typically involves iterative adjustment of these parameters and monitoring via TLC or GC-MS.
Q. How is the structural characterization of 1-(Piperidin-3-yl)cyclobutan-1-ol performed?
Structural elucidation relies on multi-technique validation:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- NMR spectroscopy : and NMR provide chemical shifts indicative of cyclobutane and piperidine ring conformations. For example, cyclobutan-1-ol protons typically resonate at δ 1.5–2.5 ppm, while piperidine protons appear at δ 2.5–3.5 ppm .
- HRMS/IR : Confirm molecular formula and functional groups (e.g., hydroxyl stretch at ~3200–3600 cm) .
Advanced Research Questions
Q. How can stereochemical discrepancies in 1-(Piperidin-3-yl)cyclobutan-1-ol derivatives be resolved?
Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are critical for isolating enantiomers. For structurally similar compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, stereochemical assignments are validated via circular dichroism (CD) or X-ray anomalous dispersion . Computational modeling (DFT or molecular docking) further predicts preferred conformations and biological interactions.
Q. What strategies address contradictions in spectral data during characterization?
Discrepancies in NMR or crystallographic data often arise from dynamic effects (e.g., ring puckering in cyclobutane). Mitigation strategies include:
Q. How can reaction yields for 1-(Piperidin-3-yl)cyclobutan-1-ol synthesis be optimized?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in GP3 reactions .
- Catalyst modulation : Transition-metal catalysts (e.g., Pd) may reduce side reactions in coupling steps.
- Kinetic profiling : In situ monitoring (e.g., ReactIR) identifies rate-limiting steps for targeted parameter adjustment.
Q. What biological screening approaches are applicable to 1-(Piperidin-3-yl)cyclobutan-1-ol?
While direct biological data for this compound is limited, analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol are screened via:
- Enzyme inhibition assays : Fluorescence-based or radiometric assays for kinases or GPCRs .
- Cellular viability studies : MTT or apoptosis assays in cancer/hepatic cell lines.
- Molecular docking : Predict binding affinities to targets (e.g., serotonin receptors) using AutoDock Vina.
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) in this compound class?
SAR studies require:
- Derivatization libraries : Systematic modification of cyclobutane substituents (e.g., halogenation, alkylation).
- High-throughput screening : Automated platforms (e.g., 96-well plates) for rapid bioactivity profiling.
- Multivariate analysis : PCA or PLS regression correlates structural descriptors (e.g., logP, polar surface area) with activity .
Q. What computational tools are recommended for modeling 1-(Piperidin-3-yl)cyclobutan-1-ol interactions?
- Quantum mechanics : Gaussian or ORCA for conformational energy landscapes.
- Molecular dynamics : GROMACS or AMBER to simulate solvation effects.
- Docking suites : AutoDock or Schrödinger Maestro for target binding predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
